molecular formula C13H23NO4 B11752930 (1R,3S)-3-{[(tert-Butoxy)carbonyl](methyl)amino}cyclohexane-1-carboxylic acid

(1R,3S)-3-{[(tert-Butoxy)carbonyl](methyl)amino}cyclohexane-1-carboxylic acid

Cat. No.: B11752930
M. Wt: 257.33 g/mol
InChI Key: VSUWQGHUPPGING-ZJUUUORDSA-N
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Description

(1R,3S)-3-{(tert-Butoxy)carbonylamino}cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure It features a cyclohexane ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-{(tert-Butoxy)carbonylamino}cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the Carboxylic Acid Group: This step often involves oxidation reactions to introduce the carboxylic acid functionality.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amino group.

    Final Assembly: The protected amino group is then introduced to the cyclohexane ring, followed by deprotection if necessary.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-{(tert-Butoxy)carbonylamino}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other functional groups.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the amino group or carboxylic acid group.

    Deprotection: Removal of the Boc protecting group under acidic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

    Deprotection: Formation of the free amino acid.

Scientific Research Applications

(1R,3S)-3-{(tert-Butoxy)carbonylamino}cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,3S)-3-{(tert-Butoxy)carbonylamino}cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be selectively removed to expose the amino group, allowing for further functionalization or interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid: A stereoisomer with similar chemical properties but different spatial arrangement.

    (1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid: A compound with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

(1R,3S)-3-{(tert-Butoxy)carbonylamino}cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its Boc-protected amino group allows for selective deprotection and further modification, making it a versatile intermediate in synthesis.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(1R,3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(4)10-7-5-6-9(8-10)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10+/m1/s1

InChI Key

VSUWQGHUPPGING-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCC[C@H](C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCC(C1)C(=O)O

Origin of Product

United States

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